molecular formula C18H39FSn B13432086 Fluorotrihexylstannane CAS No. 20153-50-8

Fluorotrihexylstannane

Cat. No.: B13432086
CAS No.: 20153-50-8
M. Wt: 393.2 g/mol
InChI Key: VIQZOBIMPYFTNZ-UHFFFAOYSA-M
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Description

It is characterized by the presence of a tin (Sn) atom bonded to three hexyl groups and one fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluorotrihexylstannane can be synthesized through the reaction of trihexyltin hydride with a fluorinating agent. One common method involves the use of hydrogen fluoride (HF) or a fluoride salt under controlled conditions. The reaction typically proceeds as follows:

(C6H13)3SnH+HF(C6H13)3SnF+H2\text{(C6H13)3SnH} + \text{HF} \rightarrow \text{(C6H13)3SnF} + \text{H2} (C6H13)3SnH+HF→(C6H13)3SnF+H2

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Safety measures are crucial due to the handling of hazardous reagents like hydrogen fluoride.

Chemical Reactions Analysis

Types of Reactions: Fluorotrihexylstannane undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, such as halides or alkoxides.

    Oxidation and Reduction: The tin center can undergo oxidation or reduction, altering the oxidation state of the tin atom.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium chloride (NaCl) or potassium iodide (KI) can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed:

    Substitution Reactions: Products include trihexyltin halides or alkoxides.

    Oxidation: Products may include higher oxidation state tin compounds.

    Reduction: Reduced tin species are formed.

Scientific Research Applications

Fluorotrihexylstannane has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Organotin compounds, including this compound, are studied for their biological activity and potential use as antifouling agents.

    Medicine: Research is ongoing to explore the potential of organotin compounds in medicinal chemistry, including their use as anticancer agents.

    Industry: this compound is used in the production of specialty chemicals and materials, including catalysts and stabilizers.

Mechanism of Action

The mechanism of action of fluorotrihexylstannane involves its interaction with molecular targets through the tin center. The tin atom can coordinate with various ligands, influencing the reactivity and stability of the compound. The fluorine atom enhances the compound’s electrophilicity, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

    Trihexyltin Hydride (C18H40Sn): Similar structure but with a hydrogen atom instead of fluorine.

    Trihexyltin Chloride (C18H39ClSn): Chlorine atom replaces the fluorine atom.

    Trihexyltin Bromide (C18H39BrSn): Bromine atom replaces the fluorine atom.

Uniqueness: Fluorotrihexylstannane is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. The fluorine atom’s high electronegativity influences the compound’s behavior in various chemical reactions, making it a valuable reagent in synthetic chemistry.

Properties

CAS No.

20153-50-8

Molecular Formula

C18H39FSn

Molecular Weight

393.2 g/mol

IUPAC Name

fluoro(trihexyl)stannane

InChI

InChI=1S/3C6H13.FH.Sn/c3*1-3-5-6-4-2;;/h3*1,3-6H2,2H3;1H;/q;;;;+1/p-1

InChI Key

VIQZOBIMPYFTNZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[Sn](CCCCCC)(CCCCCC)F

Origin of Product

United States

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